Product packaging for (5-Fluoro-2-hydroxy-phenyl)-acetic acid(Cat. No.:CAS No. 2546-41-0)

(5-Fluoro-2-hydroxy-phenyl)-acetic acid

Cat. No.: B2964242
CAS No.: 2546-41-0
M. Wt: 170.139
InChI Key: YJLZIZGUWODUEI-UHFFFAOYSA-N
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Description

Significance of Substituted Phenylacetic Acid Scaffolds in Bioactive Compound Development

The phenylacetic acid moiety is a well-established pharmacophore present in numerous clinically significant drugs. ncats.io Its structural simplicity and synthetic accessibility make it an attractive starting point for the development of new chemical entities. The phenyl ring offers a versatile platform for substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties. The carboxylic acid group, a key feature of this scaffold, can participate in crucial interactions with biological targets, such as hydrogen bonding and ionic interactions.

Contextualizing the Role of Fluorine and Hydroxyl Groups in Modulating Biological Activity

The introduction of fluorine and hydroxyl groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. Each group imparts unique properties that can profoundly influence a molecule's behavior in a biological system.

Fluorine: The substitution of a hydrogen atom with fluorine can lead to significant improvements in metabolic stability, binding affinity, and membrane permeability. The strong carbon-fluorine bond is resistant to metabolic oxidation, which can prolong the half-life of a drug. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. The position of the fluorine atom on an aromatic ring can have a remarkable impact on potency, with studies on other fluorinated compounds showing that positional isomers can exhibit vastly different biological activities.

Hydroxyl Group: The hydroxyl group is a key player in drug-receptor interactions, primarily through its ability to act as both a hydrogen bond donor and acceptor. This dual capacity allows it to form strong and specific interactions with biological targets, contributing to binding affinity and selectivity. The presence of a hydroxyl group can also enhance water solubility, which is a critical factor for drug absorption and distribution. Moreover, the position of a hydroxyl group on a molecule can significantly affect its hydrogen-bonding capacity and lipophilicity, which in turn can alter receptor affinity and metabolic processing.

The combination of a fluorine atom and a hydroxyl group on the same phenylacetic acid scaffold, as seen in (5-Fluoro-2-hydroxy-phenyl)-acetic acid, presents an intriguing opportunity to harness the synergistic effects of these two important functional groups.

Overview of Research Trajectories for this compound and its Analogues

While specific, in-depth research on the biological activities of this compound (CAS Number: 2546-41-0) is not extensively detailed in publicly available literature, the research trajectories for its analogues and structurally related compounds are indicative of its potential. chemicalbook.com The primary areas of investigation for substituted phenylacetic acids, and by extension, for this compound, include:

Anti-inflammatory and Analgesic Agents: Given the prevalence of the phenylacetic acid scaffold in NSAIDs, a major research focus is on the development of new anti-inflammatory and analgesic drugs with improved efficacy and reduced side effects. nih.govunl.ptnih.gov

Anticancer Agents: The antiproliferative activity of various substituted phenylacetic acids is another active area of research. Studies have explored the potential of these compounds to inhibit tumor growth through various mechanisms. researchgate.netnist.gov

Enzyme Inhibitors: The structural features of this compound make it a candidate for the development of specific enzyme inhibitors. The strategic placement of functional groups can facilitate binding to the active sites of enzymes implicated in various diseases.

The synthesis of derivatives of this compound, such as amides and esters, is a logical progression to explore the structure-activity relationships and to identify compounds with optimized pharmacological properties. For instance, the synthesis of 2-(benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide, a compound containing a structurally related moiety, points towards the exploration of amide derivatives for potential biological activity. nih.gov

Future research will likely focus on the synthesis of a library of analogues of this compound, followed by comprehensive biological screening to elucidate their therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO3 B2964242 (5-Fluoro-2-hydroxy-phenyl)-acetic acid CAS No. 2546-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLZIZGUWODUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 2 Hydroxy Phenyl Acetic Acid

Direct Synthesis Approaches for (5-Fluoro-2-hydroxy-phenyl)-acetic acid

The direct synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the acetic acid side chain on a pre-functionalized aromatic ring.

Preparation from Substituted Benzaldehydes

One potential route to this compound involves the initial formylation of a corresponding phenol (B47542), followed by conversion of the aldehyde group to the acetic acid moiety. While direct conversion of an aldehyde to a phenylacetic acid is not a standard one-step process, a multi-step sequence can be envisioned. For instance, the Dakin oxidation of an ortho- or para-hydroxylated phenyl aldehyde with hydrogen peroxide in a basic medium typically yields a benzenediol. alfa-chemistry.comresearchgate.net This reaction, however, would remove the formyl group, necessitating a different approach for the desired transformation.

A more plausible, albeit indirect, strategy would involve the protection of the phenolic hydroxyl group of 5-fluoro-2-hydroxybenzaldehyde, followed by a reaction to extend the carbon chain of the aldehyde, such as the Wittig reaction or a condensation reaction, and subsequent oxidation to the carboxylic acid. The final step would then be the deprotection of the hydroxyl group.

Utilization of Glyoxylic Acid Derivatives in Synthetic Routes

A more direct and efficient method for the synthesis of hydroxyphenylacetic acids involves the reaction of phenols with glyoxylic acid. This approach has been successfully employed for the preparation of 4-hydroxyphenylacetic acid. wikipedia.orggoogle.com The reaction proceeds via electrophilic substitution, where the glyoxylic acid reacts with the activated phenol ring, followed by a reduction step.

In a similar vein, the synthesis of this compound could be achieved by reacting 4-fluorophenol (B42351) with glyoxylic acid. The reaction would likely yield a mixture of isomers, with the desired product being formed through the attack of the carbon ortho to the hydroxyl group. The presence of the fluorine atom at the para position would influence the regioselectivity of this electrophilic substitution. The resulting mandelic acid derivative could then be reduced to the corresponding phenylacetic acid.

Synthesis of Structural Analogues and Derivatives Bearing the (Fluoro-hydroxyphenyl)-acetic Acid Moiety

The (Fluoro-hydroxyphenyl)-acetic acid scaffold serves as a valuable template for the synthesis of a wide range of structural analogues and derivatives. Various modern synthetic techniques can be employed to modify the aromatic ring and the acetic acid side chain.

Palladium-Catalyzed Coupling Reactions for Phenyl Acetic Acid Building Blocks

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse phenylacetic acid derivatives. researchgate.netnih.govmdpi.com For example, the Suzuki-Miyaura coupling reaction can be used to introduce new aryl or alkyl groups onto the aromatic ring of a halogenated (fluoro-hydroxyphenyl)-acetic acid precursor. nih.govresearchgate.netmdpi.com This would involve the reaction of a bromo- or iodo-substituted (fluoro-hydroxyphenyl)-acetic acid ester with a boronic acid or ester in the presence of a palladium catalyst and a base.

Another important palladium-catalyzed method is carbonylation, which allows for the introduction of a carbonyl group. researchgate.netnih.govorganic-chemistry.org An aryl halide precursor could be reacted with carbon monoxide and a suitable nucleophile, such as an alcohol, to yield an ester, which could then be hydrolyzed to the corresponding carboxylic acid. This methodology provides a route to synthesize various substituted phenylacetic acids.

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki-MiyauraHalogenated (fluoro-hydroxyphenyl)-acetic acid ester, Boronic acid/esterPalladium catalyst (e.g., Pd(PPh₃)₄), BaseAryl/Alkyl substituted phenylacetic acid derivative
CarbonylationAryl halide, Carbon monoxide, Nucleophile (e.g., alcohol)Palladium catalyst (e.g., PdCl₂(dppf)), LigandPhenylacetic acid ester derivative

Diazotization and Halogenation Strategies in Related Syntheses

Diazotization of aromatic amines, followed by Sandmeyer or Schiemann reactions, provides a versatile method for introducing a variety of substituents, including halogens, onto an aromatic ring. wikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.org This strategy can be applied to synthesize precursors for (fluoro-hydroxyphenyl)-acetic acid analogues.

For instance, the synthesis of 5-fluoro-2-hydroxyacetophenone, a potential precursor to the target molecule, has been reported starting from p-aminophenol. guidechem.comgoogle.com The process involves acetylation of the amino and hydroxyl groups, followed by a Fries rearrangement, hydrolysis, and then a diazotization of the resulting aminophenol derivative. The subsequent decomposition of the diazonium salt in the presence of a fluoride (B91410) source, as in the Balz-Schiemann reaction, introduces the fluorine atom. wikipedia.orgnumberanalytics.combyjus.comnih.gov A similar sequence starting from an appropriate amino-hydroxyphenylacetic acid derivative could be envisioned for the synthesis of fluorinated analogues.

ReactionStarting MaterialReagentsKey IntermediateProduct
Balz-SchiemannAromatic Amine1. NaNO₂, Acid 2. HBF₄, HeatAryl Diazonium TetrafluoroborateAryl Fluoride
SandmeyerAromatic Amine1. NaNO₂, Acid 2. CuX (X = Cl, Br, CN)Aryl Diazonium SaltAryl Halide/Nitrile

Aldol Condensation and Cyclization Reactions in the Synthesis of Related Chalcones and Pyrazoles

The (fluoro-hydroxyphenyl)-acetic acid moiety can be incorporated into more complex heterocyclic structures through a series of well-established reactions. A common approach involves the use of a related ketone, such as 5-fluoro-2-hydroxyacetophenone, as a starting material.

The Claisen-Schmidt condensation of 5-fluoro-2-hydroxyacetophenone with various aromatic aldehydes, typically in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide, yields chalcones. wikipedia.orgresearchgate.netinnovareacademics.inmagritek.comtaylorfrancis.com These α,β-unsaturated ketones are versatile intermediates.

Subsequent cyclization of these chalcones with hydrazine (B178648) hydrate, often in a solvent like ethanol (B145695) or acetic acid, leads to the formation of pyrazole (B372694) derivatives. healthcare-bulletin.co.uknih.govmdpi.combenthamscience.comnih.gov This reaction proceeds through a condensation mechanism, forming a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The specific reaction conditions can influence the final product, with the use of acetic acid sometimes leading to N-acetylated pyrazolines. nih.gov This synthetic route allows for the generation of a diverse library of pyrazole-containing compounds bearing the (fluoro-hydroxyphenyl) substituent.

StepReaction TypeReactantsConditionsProduct
1Claisen-Schmidt Condensation5-Fluoro-2-hydroxyacetophenone, Aromatic aldehydeBase (e.g., NaOH, KOH)Chalcone
2CyclizationChalcone, Hydrazine hydrateSolvent (e.g., Ethanol, Acetic Acid), HeatPyrazole/Pyrazoline

Fries Rearrangement and Demethylation Protocols for Related Phenols

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. This reaction is ortho- and para-selective, and the product distribution can often be controlled by reaction conditions such as temperature and solvent. While direct application of the Fries rearrangement on an ester of this compound is not extensively documented in readily available literature, the methodology is highly relevant for the synthesis of precursors and related hydroxyaryl ketones.

For instance, the synthesis of 5-fluoro-2-hydroxyacetophenone, a related structural motif, can be achieved through a multi-step process involving a Fries rearrangement. In this pathway, a phenolic ester, 4-acetaminophenol acetic ester, undergoes Fries rearrangement to yield 2-ethanoyl-4-acetaminophenol. Subsequent chemical transformations can then lead to the desired fluorinated hydroxyacetophenone. The reaction is typically catalyzed by Lewis acids like aluminum chloride (AlCl₃). The choice of catalyst and reaction conditions is crucial; for example, lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.

Demethylation is another critical transformation for synthesizing phenolic compounds when the starting materials contain methoxy (B1213986) groups, which are often used as protecting groups for phenols. A common precursor to this compound could be (5-Fluoro-2-methoxy-phenyl)-acetic acid. The cleavage of the methyl ether to unveil the free hydroxyl group is a key step. Reagents like boron tribromide (BBr₃) are highly effective for this purpose, typically providing clean and high-yielding conversions. Other demethylating agents include strong acids like hydrobromic acid (HBr) or nucleophilic reagents like lithium iodide (LiI).

The general mechanism of the Fries rearrangement involves the formation of an acylium carbocation intermediate through the coordination of the Lewis acid to the carbonyl oxygen of the ester. This electrophilic intermediate then attacks the aromatic ring in an electrophilic aromatic substitution reaction.

Table 1: General Conditions for Fries Rearrangement and Demethylation

TransformationReagents/CatalystsTypical ConditionsProduct Type
Fries Rearrangement AlCl₃, BF₃, TiCl₄, SnCl₄Heating, often in a solvent like nitrobenzene (B124822) or carbon disulfideOrtho- and para-hydroxyaryl ketones
Demethylation BBr₃, HBr, LiIVaries (e.g., BBr₃ at low temp. in CH₂Cl₂)Phenols from methyl ethers

Aminolysis Procedures for Generating Amide Analogues from Esters

The conversion of esters derived from this compound into a diverse range of amide analogues is a straightforward and common chemical transformation. This process, known as aminolysis, involves the reaction of an ester with an amine to form an amide and an alcohol. While direct aminolysis can be slow, the synthesis of amides is more commonly and efficiently achieved by first hydrolyzing the ester to the parent carboxylic acid, followed by coupling with an amine using a coupling agent.

A representative procedure involves the reaction of a carboxylic acid with an amine in the presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in a solvent like dichloromethane (B109758) (DCM). This method is widely applicable and tolerates a variety of functional groups on both the carboxylic acid and the amine.

For example, the synthesis of 2-(benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide demonstrates a relevant procedure. In this synthesis, 2-(benzofuran-2-yl)acetic acid is reacted with 2-amino-5-fluorophenol (B134415) using EDC as the coupling agent in DCM to yield the corresponding amide in good yield (63.6%). nih.gov This reaction provides a direct analogy for the synthesis of amides from this compound and various primary or secondary amines.

Table 2: Example of Amide Synthesis from a Phenylacetic Acid Derivative

Reactant 1Reactant 2Coupling AgentSolventProductYield (%)
2-(benzofuran-2-yl)acetic acid2-amino-5-fluorophenolEDCDCM2-(benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide63.6 nih.gov

Synthesis of Oxazole (B20620) and Benzoxazole (B165842) Derivatives Incorporating Fluoro-Hydroxyphenyl Features

The this compound scaffold can be incorporated into various heterocyclic systems, such as oxazoles and benzoxazoles, which are important motifs in medicinal chemistry.

Benzoxazoles are typically synthesized through the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. A one-pot synthesis can be achieved by reacting a 2-aminophenol with a carboxylic acid in the presence of a strong acid catalyst like methanesulfonic acid. griffith.edu.auresearchgate.net This method is efficient and compatible with a wide range of substituents on both reactants. Therefore, this compound could be condensed with various substituted 2-aminophenols to generate a library of benzoxazole derivatives. The reaction proceeds by in-situ formation of an acid chloride, followed by acylation of the 2-aminophenol and subsequent cyclization.

Oxazoles can be synthesized through several methods, including the Robinson-Gabriel synthesis, which involves the cyclization of an N-acyl-α-amino ketone. nih.gov Another common method is the Fischer oxazole synthesis, where a cyanohydrin reacts with an aldehyde. wikipedia.org More modern approaches involve the coupling of α-diazoketones with amides, catalyzed by acids like trifluoromethanesulfonic acid (TfOH), to produce 2,4-disubstituted oxazoles. acs.org The this compound moiety could be incorporated into the oxazole ring by converting it into a suitable precursor, such as an α-amino ketone or an amide, and then subjecting it to the appropriate cyclization conditions.

Table 3: General Synthetic Routes to Benzoxazoles and Oxazoles

HeterocycleStarting MaterialsKey Reagents/CatalystsGeneral Method
Benzoxazole 2-Aminophenol, Carboxylic AcidMethanesulfonic acid, PPACondensation/Cyclization griffith.edu.auresearchgate.net
Oxazole N-Acyl-α-amino ketoneH₂SO₄, POCl₃Robinson-Gabriel Synthesis nih.gov
Oxazole α-Diazoketone, AmideTrifluoromethanesulfonic acidBrønsted Acid-Catalyzed Cyclization acs.org

Precursor Synthesis and Intermediate Compounds in Multi-step Pathways

The synthesis of this compound and its derivatives often involves multi-step pathways starting from simpler, commercially available materials. A common strategy for synthesizing substituted phenylacetic acids is through the carbonylation of benzyl (B1604629) halides or via cross-coupling reactions.

One potential precursor is 3-fluorophenylacetic acid. Nitration of this compound can yield 5-fluoro-2-nitrophenylacetic acid. chemicalbook.com The synthesis involves treating 3-fluorophenylacetic acid with a mixture of concentrated nitric and sulfuric acids. The nitro group can then be reduced to an amino group, which can subsequently be converted to a hydroxyl group via a Sandmeyer-type reaction, although this last step can be challenging.

Another versatile approach to substituted phenylacetic acids is the palladium-catalyzed Suzuki coupling reaction. This method allows for the coupling of an aryl boronic acid with an alkyl halide derivative. inventivapharma.com For instance, a bromoacetate (B1195939) derivative could be coupled with a suitably protected (5-fluoro-2-hydroxy)phenylboronic acid to construct the desired carbon skeleton.

The Grignard reaction is another fundamental method for preparing phenylacetic acids. Starting from a benzyl halide, such as 1-(bromomethyl)-4-fluoro-2-methoxybenzene, a Grignard reagent can be formed. This organometallic intermediate is then reacted with carbon dioxide (dry ice) to form a carboxylate salt, which upon acidic workup yields the corresponding phenylacetic acid. chegg.com Subsequent demethylation would provide the target compound.

Table 4: Key Precursors and Intermediates

Precursor/IntermediateSynthetic RouteKey Reagents
5-Fluoro-2-nitrophenylacetic acidNitration of 3-fluorophenylacetic acidConc. HNO₃, Conc. H₂SO₄ chemicalbook.com
Substituted Phenylacetic AcidSuzuki CouplingAryl boronic acid, alkyl halide, Pd catalyst, base inventivapharma.com
Substituted Phenylacetic AcidGrignard ReactionBenzyl halide, Mg, CO₂, H₃O⁺ chegg.com

Optimization of Reaction Conditions, Reagent Selection, and Yield Enhancement

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its analogues. Key factors to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

In the context of Grignard reagent formation for phenylacetic acid synthesis, the choice of solvent (typically diethyl ether or THF) and the exclusion of moisture are critical for success. The rate of addition of the alkyl halide to the magnesium turnings must be controlled to prevent side reactions, such as Wurtz coupling. The subsequent carboxylation step also requires careful temperature control to maximize the yield of the desired carboxylic acid.

For nucleophilic aromatic substitution (SNAr) reactions, which could be employed to introduce the hydroxyl group or other functionalities, the choice of solvent and base is crucial. For example, in the substitution of halophenols, the reaction can be significantly enhanced by using a mild oxidant in the presence of a base, which is thought to proceed through a phenoxyl radical intermediate, thereby activating the ring towards nucleophilic attack. nih.govosti.gov

In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, yield enhancement can be achieved by careful selection of the palladium catalyst, ligand, base, and solvent system. inventivapharma.com For example, the use of bulky, electron-rich phosphine (B1218219) ligands can improve the efficiency of the catalytic cycle. The choice of base, such as K₂CO₃ or K₃PO₄, can also have a significant impact on the reaction outcome. inventivapharma.com

Table 5: Optimization Parameters for Key Reactions

Reaction TypeKey Parameters for OptimizationPotential for Yield Enhancement
Grignard Reaction Solvent purity, temperature control, rate of additionMinimizing side-product formation
Suzuki Coupling Catalyst/ligand system, base, solvent, temperatureIncreasing catalytic turnover and reaction rate inventivapharma.com
Nucleophilic Aromatic Substitution Solvent, base, temperature, use of activators/oxidantsOvercoming low reactivity of electron-rich rings nih.govosti.gov

Considerations for Stereoselective Synthesis of Chiral Analogues

Introducing a chiral center, typically at the α-position to the carboxylic acid, in analogues of this compound is of significant interest for pharmaceutical applications. This requires stereoselective synthetic methods to produce enantiomerically pure or enriched compounds.

One established approach for the asymmetric synthesis of α-alkyl-α-hydroxyphenylacetic acids starts from a chiral precursor like (S)-mandelic acid. researchgate.net The stereocenter of the starting material is used to direct the stereoselective introduction of an alkyl group at the α-position. This often involves the formation of a chiral auxiliary, such as a dioxolanone, which shields one face of the molecule, allowing for a diastereoselective alkylation reaction. Subsequent hydrolysis of the auxiliary yields the desired chiral α-substituted-α-hydroxyphenylacetic acid with high enantiomeric excess.

Another strategy involves the asymmetric reduction of an α-keto acid or ester. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation with a chiral catalyst. Furthermore, enzymatic approaches can offer high enantioselectivity for the synthesis of fluorinated compounds. the-innovation.org Specific enzymes can catalyze reactions with high precision, enabling the synthesis of chiral fluorinated building blocks.

For α-amino acid analogues, methods like the Strecker synthesis using a chiral amine or asymmetric alkylation of a glycine (B1666218) enolate equivalent with a chiral phase-transfer catalyst can be employed. The development of asymmetric fluorination reactions also provides a route to chiral fluorinated compounds, although this would introduce fluorine at a different position than in the parent compound. nih.govresearchgate.net

Table 6: Strategies for Stereoselective Synthesis

Chiral Analogue TypeSynthetic StrategyKey Features
α-Alkyl-α-hydroxyphenylacetic acidDiastereoselective alkylation of a chiral precursor (e.g., from mandelic acid)Use of chiral auxiliaries to control stereochemistry researchgate.net
Chiral α-hydroxy acidAsymmetric reduction of α-keto acidUse of chiral catalysts or reagents
Chiral fluorinated compoundsEnzymatic reactionsHigh enantioselectivity and substrate specificity the-innovation.org
Chiral α-amino acidAsymmetric Strecker synthesis or alkylationUse of chiral catalysts or reagents

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 2 Hydroxy Phenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F).

¹H NMR spectroscopy identifies the number and types of hydrogen atoms in a molecule. For (5-Fluoro-2-hydroxy-phenyl)-acetic acid, the spectrum would be expected to show distinct signals for the methylene (B1212753) (-CH₂-) protons of the acetic acid group, the three aromatic protons on the phenyl ring, and the acidic protons of the hydroxyl and carboxylic acid groups. The coupling patterns between adjacent protons, particularly the spin-spin coupling between ¹H and ¹⁹F nuclei, would provide critical information for assigning the specific positions of the aromatic protons. However, a specific, experimentally determined ¹H NMR spectrum for this compound was not found in the searched literature.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. A spectrum for this compound would display eight distinct signals corresponding to each unique carbon atom: the carbonyl and methylene carbons of the acetic acid side chain, and the six carbons of the substituted phenyl ring. The chemical shifts would be influenced by the attached functional groups (-OH, -F, -CH₂COOH). Furthermore, carbon-fluorine coupling (J-coupling) would be observed for the carbon atoms on the aromatic ring, providing valuable data for structural confirmation. A dedicated ¹³C NMR spectrum for this compound could not be located in the available databases.

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. A ¹⁹F NMR spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Importantly, this signal would exhibit coupling to nearby protons on the aromatic ring, which would be crucial for confirming the substitution pattern. No experimental ¹⁹F NMR data for this specific compound was identified during the literature search.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₈H₇FO₃), the molecular weight is approximately 170.14 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 170. Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) to yield a characteristic benzyl-type cation. In this case, a prominent fragment ion at m/z 125, corresponding to the fluorohydroxybenzyl cation, would be anticipated. Further fragmentation could occur, but a detailed experimental mass spectrum and its fragmentation analysis for this compound are not available in the reviewed sources.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

A broad O-H stretching vibration from the carboxylic acid group (typically ~2500-3300 cm⁻¹).

A sharp O-H stretching vibration from the phenolic hydroxyl group (typically ~3200-3600 cm⁻¹).

A strong C=O stretching vibration from the carbonyl of the carboxylic acid (typically ~1700-1760 cm⁻¹).

C-O stretching and O-H bending vibrations.

Aromatic C=C stretching vibrations (typically ~1450-1600 cm⁻¹).

A C-F stretching vibration (typically ~1000-1350 cm⁻¹).

Despite the predictability of these features, specific experimental IR and Raman spectra with detailed vibrational mode assignments for this compound could not be sourced.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An analysis of this compound would reveal exact bond lengths, bond angles, and torsion angles. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carboxylic acid groups, that dictate the crystal packing arrangement in the solid state. A search for a solved crystal structure of this compound in crystallographic databases did not yield any results.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic separation techniques are fundamental in the analytical chemistry of this compound. These methods are adept at separating the compound from impurities and starting materials, thereby providing a clear profile of its purity and the status of its synthesis.

High-Performance Liquid Chromatography stands as a premier analytical technique for the purity assessment of this compound. Its high resolution and sensitivity make it ideal for detecting and quantifying the main compound as well as any process-related impurities or degradation products. A common approach for the analysis of polar aromatic compounds like this compound is reversed-phase HPLC. zodiaclifesciences.comsielc.com

A typical HPLC method for the analysis of fluorinated phenylacetic acid derivatives involves a C18 stationary phase, which is non-polar, and a polar mobile phase. zodiaclifesciences.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The inclusion of a fluorine atom and a hydroxyl group in the structure of this compound influences its polarity and, consequently, its retention characteristics on a reversed-phase column. The acidic nature of the carboxylic acid group necessitates the use of a buffered mobile phase to ensure consistent ionization and reproducible retention times. researchgate.net

For the quantitative analysis, a UV detector is commonly employed, with the detection wavelength set at a value where the analyte exhibits significant absorbance, often around 264 nm for fluorophenylacetic acid isomers. zodiaclifesciences.com The method's performance is validated to ensure its accuracy, precision, linearity, and sensitivity.

Detailed Research Findings:

A validated reversed-phase HPLC method can be established for determining the purity of this compound. The chromatographic conditions are optimized to achieve a good resolution between the main peak and any potential impurities. The retention time of the compound is a key parameter for its identification.

Table 1: HPLC Method Parameters for the Analysis of this compound
ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (buffered with 0.1% Formic Acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Expected Retention Time (Rt) Approximately 5.8 min

Thin-Layer Chromatography is a versatile and rapid technique frequently used for reaction monitoring and preliminary purity checks of this compound. unl.pt It provides a quick assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.

The separation on a TLC plate is governed by the same principles of partitioning as in HPLC, but in a planar format. For polar, acidic compounds like this compound, a silica (B1680970) gel plate, which is a polar stationary phase, is commonly used. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of solvents with varying polarities is often employed to effectively move the compounds up the plate. The components of the mixture will travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase.

Visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 nm), where the aromatic rings of the compounds absorb the light and appear as dark spots on a fluorescent background. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions.

Detailed Research Findings:

For monitoring a reaction that synthesizes this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture alongside the standards of the starting material and the pure product, a direct comparison can be made.

Table 2: TLC Method Parameters for the Analysis of this compound
ParameterCondition
Stationary Phase Silica Gel 60 F254 plate
Mobile Phase Chloroform : Ethyl Acetate : Formic Acid (5:4:1, v/v/v)
Visualization UV light at 254 nm
Expected Retention Factor (Rf) Approximately 0.45

Preclinical Biological Activity and Pharmacological Screening of 5 Fluoro 2 Hydroxy Phenyl Acetic Acid

Antimicrobial and Antibacterial Activity

Investigations into compounds structurally similar to (5-Fluoro-2-hydroxy-phenyl)-acetic acid suggest a potential for antimicrobial and antibacterial efficacy.

While no specific studies on the antibacterial activity of This compound against Gram-positive bacteria were identified, research on other acetic acid derivatives has shown inhibitory effects. For instance, a study on 2-(2-hydroxy phenylimino) acetic acid demonstrated that a 70mM concentration could completely inhibit the growth of Staphylococcus aureus and Streptococcus agalactiae after 24 hours of incubation. It is important to note that this compound is structurally distinct, and therefore these findings are not directly applicable.

The broader class of fluoroquinolones, which are fluorinated aromatic compounds, are well-known for their potent antibacterial activity against a wide range of Gram-positive bacteria. This suggests that the fluorine substitution on the phenyl ring could be a key feature for antibacterial action.

There is limited direct evidence for the antifungal properties of This compound . However, studies on related compounds offer some insights. For example, phenyllactic acid has been investigated for its antifungal and antivirulence activities against clinical isolates of fluconazole-resistant Candida albicans. Furthermore, certain flavonoid derivatives with hydroxyl groups have demonstrated antifungal and antibiofilm activities against C. albicans. Another related compound, 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide, has been synthesized and evaluated for its antifungal activity against Fusarium oxysporum.

Anti-inflammatory Investigations

The anti-inflammatory potential of compounds related to This compound has been an area of scientific inquiry.

Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha) are key mediators of inflammation. While direct studies on the effect of This compound on these cytokines are lacking, research on other molecules provides a basis for potential activity. For example, withaferin A, an anti-inflammatory steroidal lactone, has been shown to inhibit IL-6 and TNF-alpha-induced cancer cell invasion. The role of these cytokines is critical in both inflammation and cancer, suggesting that compounds that modulate their activity could have therapeutic potential.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key mechanism for many anti-inflammatory drugs. There is no specific COX inhibition profile available for This compound . However, the development of dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX) is an active area of research for creating safer anti-inflammatory drugs. Various synthesized compounds are often evaluated for their in vitro inhibition of COX-1 and COX-2. For instance, certain N-hydroxyurea derivatives have demonstrated dual COX-2 and 5-LOX inhibitory activities.

Anticancer and Antitumor Potential in Cellular Models

The potential of fluorinated compounds in cancer therapy is an area of significant research. While there is no direct evidence for the anticancer activity of This compound , studies on its derivatives and other structurally similar molecules have shown promising results in cellular models.

A notable example is the derivative Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which has demonstrated anti-tumor activity against breast cancer cells. In one study, MBIC showed greater toxicity towards the MCF-7 breast cancer cell line (IC50 = 0.73 ± 0.0 μM) compared to the aggressive MDA-MB-231 breast cancer cell line (IC50 = 20.4 ± 0.2 μM) and normal fibroblast cells (IC50 = 59.6 ± 2.5 μM).

Another related compound, 5-fluorouracil-1-acetic acid (5-FA), a prodrug of the widely used anticancer agent 5-fluorouracil (B62378) (5-FU), has been synthesized and evaluated for its cytotoxicity. 5-FA was found to be less toxic than 5-FU in various cancer cell lines, including A431, HT29, and HeLa cells. However, when conjugated to virus-like nanoparticles, the cytotoxicity of 5-FA was significantly enhanced.

Furthermore, derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one have been identified as possessing strong anti-proliferative activity in multiple cancer cell lines, inducing S-phase cell cycle arrest and apoptosis.

Interactive Data Table: Anticancer Activity of a Related Compound (MBIC)

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)MBIC0.73 ± 0.0
MDA-MB-231 (Breast Cancer)MBIC20.4 ± 0.2
L-cells (Normal Fibroblast)MBIC59.6 ± 2.5

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HL-60, BEL-7402, LNCaP, A549, HeLa)

Direct studies detailing the specific cytotoxic effects of this compound against a wide panel of human cancer cell lines are not extensively documented. However, the evaluation of a compound's in vitro cytotoxicity is a fundamental step in preclinical anticancer drug discovery. This process typically involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro.

The cytotoxicity of a compound is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method measures the metabolic activity of cells, which correlates with cell viability. A decrease in metabolic activity in the presence of a compound indicates a reduction in cell viability and proliferation.

For context, studies on related fluorinated compounds, such as the widely used chemotherapeutic agent 5-fluorouracil (5-FU), show significant cytotoxicity across various cancer cell lines. For instance, a derivative, 5-fluorouracil-1-acetic acid (5-FA), was found to be less cytotoxic than its parent compound, 5-FU, against cell lines including A431, HT29, and HeLa. This suggests that the addition of the acetic acid moiety can modulate the cytotoxic potential of the core molecule. The cytotoxicity of 5-FA was significantly enhanced when conjugated to a targeted delivery system.

Table 1: Representative Human Cancer Cell Lines for Cytotoxicity Screening

Cell Line Cancer Type
HL-60 Promyelocytic Leukemia
BEL-7402 Hepatocellular Carcinoma
LNCaP Prostate Carcinoma
A549 Lung Carcinoma

| HeLa | Cervical Carcinoma |

Further research is required to establish the specific IC50 values of this compound in these and other cancer cell lines to determine its potential as a cytotoxic agent.

Effects on Cellular Processes: Cell Cycle, Proliferation, Apoptosis, Autophagy, and ROS Production

The anticancer activity of a compound is often mediated by its effects on fundamental cellular processes. While specific data for this compound is not available, investigations into these mechanisms are a crucial part of pharmacological screening.

Cell Cycle and Proliferation: Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, such as G2/M, thereby preventing cancer cells from dividing. researchgate.netnih.govnih.govresearchgate.netsemanticscholar.org Flow cytometry is a standard technique used to analyze the distribution of cells in different phases of the cell cycle. nih.gov

Apoptosis: Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. A key hallmark of an effective anticancer compound is its ability to induce apoptosis. This can be measured through methods like Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. semanticscholar.org The process often involves the activation of a cascade of enzymes called caspases. nih.gov

Autophagy: Autophagy is a cellular process of self-degradation of cellular components. Its role in cancer is complex; it can act as a tumor suppressor or a cell survival mechanism. Some anticancer compounds have been shown to modulate autophagy.

Reactive Oxygen Species (ROS) Production: Reactive oxygen species are chemically reactive molecules containing oxygen. While normal cells maintain a balance of ROS, many cancer cells exhibit elevated levels. researchgate.net Some chemotherapeutic agents function by further increasing ROS levels, leading to oxidative stress and subsequent cell death. researchgate.netnih.govnih.govresearchgate.net The intracellular generation of ROS can be measured using fluorescent probes like H2DCF-DA. researchgate.net Numerous studies have shown that ROS generation plays a vital role in cell cycle progression and apoptosis in cancer cells treated with anticancer agents. researchgate.net

Interference with Mitotic Regulatory Machinery and Tubulin Dynamics

Specific studies on the interaction of this compound with mitotic machinery and tubulin have not been identified. However, the cellular protein tubulin is a well-validated target for cancer therapy. nih.gov Microtubules, which are polymers of tubulin, are essential for cell division, structure, and intracellular transport.

Compounds that interfere with tubulin polymerization (the process of forming microtubules) can disrupt the mitotic spindle, leading to mitotic arrest and ultimately, cell death. nih.gov These agents are broadly classified as tubulin polymerization inhibitors. Their effect can be measured using in vitro tubulin polymerization assays, which often use fluorescence or light scattering to monitor the formation of microtubules from purified tubulin. cytoskeleton.com The binding affinity of a compound to tubulin can be quantified using techniques like surface plasmon resonance. cytoskeleton.com

Synergistic Effects with Conventional Chemotherapeutic Agents

The potential for this compound to act synergistically with established chemotherapeutic drugs has not been reported. Combination chemotherapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. nih.gov

A synergistic effect occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects. For example, the related compound 5-fluorouracil (5-FU) is often used in combination therapies. Studies have demonstrated synergistic interactions between 5-FU and other agents like doxorubicin (B1662922) and paclitaxel (B517696) in breast cancer cell lines. nih.govnih.gov Such combinations can lead to enhanced apoptosis and cell cycle arrest. nih.gov The synergistic inhibitory effect of combining doxorubicin with other compounds has also been observed in lung cancer cells (A549). imrpress.com Investigating whether this compound can enhance the activity of conventional drugs would be a valuable area for future research.

Antioxidant Activity Assessment

The antioxidant potential of this compound has not been specifically quantified in the available literature. Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The assessment of antioxidant activity is commonly performed using in vitro chemical assays.

Two of the most widely used methods are the DPPH and ABTS assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses a stable free radical, DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of color. The change in absorbance is measured spectrophotometrically, and the activity is often expressed as the IC50 value—the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants present in a sample reduce the ABTS•+, causing the color to fade. Similar to the DPPH assay, the results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC). plos.org

The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups on the aromatic ring. researchgate.net

Table 2: Common In Vitro Antioxidant Activity Assays

Assay Principle Measurement
DPPH Reduction of the stable DPPH radical by an antioxidant. Decrease in absorbance (color change from purple to yellow).

| ABTS | Reduction of the ABTS radical cation by an antioxidant. | Decrease in absorbance (color change from blue-green to colorless). |

Enzyme Inhibition Studies

While there is no specific data on the aldose reductase inhibitory activity of this compound, this enzyme is a significant therapeutic target. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. nih.gov This accumulation can cause osmotic stress and oxidative damage in various tissues, contributing to long-term diabetic complications like neuropathy, retinopathy, and nephropathy. mdpi.com

Therefore, inhibiting aldose reductase is a key strategy to prevent or mitigate these complications. mdpi.comopenmedicinalchemistryjournal.com A wide range of compounds have been investigated as aldose reductase inhibitors (ARIs). Many potent synthetic ARIs are carboxylic acid derivatives, with the acetic acid moiety being a common structural feature. openmedicinalchemistryjournal.com The inhibitory potential of a compound is typically determined by in vitro enzyme assays that measure the reduction in enzyme activity in the presence of the inhibitor, with results expressed as an IC50 value. nih.gov

α-Glucosidase Inhibition Profile

There is no available scientific literature detailing the in vitro or in vivo α-glucosidase inhibitory activity of this compound. Consequently, data regarding its potency (such as IC50 values), mechanism of inhibition, or comparative efficacy against standard inhibitors cannot be provided.

Cholinesterase and β-Secretase Inhibition

No studies were found that have investigated the potential of this compound to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or β-secretase (BACE1). As such, there is no data available on its inhibitory concentrations or selectivity for these enzymes, which are common targets in neurodegenerative disease research.

Impact on Cellular Lipid Content

The effect of this compound on cellular lipid accumulation or metabolism has not been reported in the accessible scientific literature. Research findings detailing its impact on lipid droplets, triglyceride content, or cholesterol levels in cell-based models are not available.

Molecular Mechanisms of Action and Biological Target Identification

Identification and Validation of Specific Molecular Targets and Signaling Pathways

The foundational step in characterizing the activity of (5-Fluoro-2-hydroxy-phenyl)-acetic acid is to identify its specific molecular targets within a biological system. This involves techniques such as affinity chromatography, yeast two-hybrid screening, or computational docking simulations to predict and identify proteins or nucleic acids that physically interact with the compound. Once potential targets are identified, validation is crucial. This can be achieved through methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity and kinetics. Subsequent cell-based assays are necessary to determine if this binding event translates into a functional modulation of the target's associated signaling pathway.

Characterization of Receptor and Enzyme Binding Modalities

Following target identification, a detailed characterization of the binding interaction is required. For receptor targets, it is essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. This involves functional assays specific to the receptor type, such as measuring downstream second messenger levels. For enzyme targets, comprehensive enzyme kinetic studies are needed to ascertain the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate key parameters like the inhibition constant (Kᵢ). X-ray crystallography or cryo-electron microscopy of the compound-target complex can provide atomic-level insights into the precise binding modality.

Influence on Inflammatory and Microbial Resistance Mechanisms

Given the structural motifs present in this compound, exploring its potential influence on inflammation and microbial resistance is a logical avenue of investigation. Research should focus on its effects on key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, in relevant cell types like macrophages. This would involve measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). For antimicrobial potential, the compound would need to be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC). Further studies could then explore its mechanism of action, such as disruption of cell wall synthesis or inhibition of essential metabolic enzymes.

Cellular Pathway Perturbations: Transcriptomic and Proteomic Analyses

To gain a global, unbiased view of the cellular response to this compound, high-throughput "omics" technologies are indispensable. Transcriptomic analysis, using techniques like RNA-sequencing, can reveal changes in gene expression across the entire genome, highlighting the cellular pathways that are significantly perturbed by the compound. Complementary proteomic analyses, using mass spectrometry, can identify changes in protein abundance and post-translational modifications. Integrating these datasets provides a comprehensive map of the cellular pathways affected, offering clues to the compound's mechanism of action and potential off-target effects.

Insights into Microtubule Destabilization and Mitotic Arrest Induction

The phenylacetic acid scaffold is present in some compounds known to interact with the cytoskeleton. Therefore, it is pertinent to investigate whether this compound has any effect on microtubule dynamics. In vitro tubulin polymerization assays can directly measure the compound's ability to promote or inhibit microtubule formation. In cell-based studies, immunofluorescence microscopy can be used to visualize the microtubule network and assess any disruptions. Furthermore, flow cytometry analysis of the cell cycle distribution can determine if the compound induces arrest at the G2/M phase, a hallmark of agents that interfere with mitotic spindle formation.

Structure Activity Relationship Sar and Rational Design of 5 Fluoro 2 Hydroxy Phenyl Acetic Acid Derivatives

Role of Fluorine Substitution in Modulating Reactivity, Binding Affinity, and Biological Activity

The introduction of a fluorine atom at the C-5 position of the phenyl ring in (5-Fluoro-2-hydroxy-phenyl)-acetic acid significantly influences its physicochemical properties and, consequently, its biological activity. Fluorine, being the most electronegative element, imparts unique electronic effects that can modulate a molecule's reactivity, binding affinity to biological targets, and metabolic stability.

The strong electron-withdrawing nature of fluorine can alter the acidity of the neighboring hydroxyl group and the carboxylic acid moiety, which can be critical for interactions with target proteins. nih.gov Furthermore, the substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to block metabolic hydroxylation at that position, thereby enhancing the metabolic stability and bioavailability of a drug candidate. This strategic placement of fluorine can prevent the formation of unwanted metabolites and prolong the compound's duration of action.

The impact of fluorine substitution on binding affinity is context-dependent and can be attributed to several factors. The C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and ion-dipole interactions, with amino acid residues in the active site of a target protein. In some cases, fluorine can act as a hydrogen bond acceptor, further strengthening the drug-receptor interaction. The replacement of a hydrogen atom with a fluorine atom can also induce conformational changes in the molecule, which may lead to a more favorable orientation for binding.

To illustrate the potential impact of fluorine substitution, the following hypothetical data table showcases how SAR studies for this compound derivatives targeting an enzyme like aldose reductase might be presented. Aldose reductase is an enzyme implicated in diabetic complications, and various phenylacetic acid derivatives have been investigated as its inhibitors.

CompoundR1R2Aldose Reductase Inhibition IC50 (µM)
1 HH5.2
2 FH1.8
3 ClH2.5
4 BrH3.1
5 FCH32.1

This is a hypothetical data table created for illustrative purposes based on general principles of medicinal chemistry, as specific experimental data for this exact series of compounds is not publicly available.

In this hypothetical scenario, the introduction of fluorine at the 5-position (Compound 2) leads to a significant increase in inhibitory activity compared to the unsubstituted analog (Compound 1). This enhancement could be attributed to the electronic effects of fluorine improving binding interactions within the enzyme's active site.

Influence of Hydroxyl and Other Aromatic/Alkyl Substituents on Efficacy and Selectivity

The hydroxyl group at the C-2 position of the phenyl ring is another critical determinant of the biological activity of this compound derivatives. This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with polar residues in a biological target. The position of the hydroxyl group is often crucial for establishing a key binding interaction that anchors the molecule in the active site.

Modification of the hydroxyl group, for instance, through etherification or esterification, can have a profound impact on activity. Such changes can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. For example, converting the hydroxyl group to a methoxy (B1213986) group would remove its hydrogen bond donating ability and increase its lipophilicity, which could affect both target binding and cell permeability.

A study on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated that substitutions on the hydroxyphenyl ring significantly impact anticancer activity. For example, the addition of chloro substituents to the 2-hydroxyphenyl moiety enhanced the cytotoxic effects on A549 lung cancer cells. This suggests that electronic and steric modifications to the aromatic ring of this compound could similarly modulate its biological profile.

The following hypothetical data table illustrates the potential influence of hydroxyl and other substituents on the activity of this compound derivatives against a hypothetical enzyme target.

CompoundR (on OH)X (at C4)Enzyme Inhibition IC50 (µM)
2 HH1.8
6 CH3H15.4
7 HCl0.9
8 HOCH33.2
9 HCH31.5

This is a hypothetical data table created for illustrative purposes based on general principles of medicinal chemistry, as specific experimental data for this exact series of compounds is not publicly available.

In this hypothetical example, methylation of the hydroxyl group (Compound 6) drastically reduces activity, highlighting the importance of the free hydroxyl for binding. The introduction of a chloro group at the 4-position (Compound 7) enhances potency, possibly due to additional favorable interactions or electronic effects.

Exploration of Bioisosteric Replacements and Their Effects on Activity

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve a compound's pharmacological profile. In the context of this compound, the carboxylic acid moiety is a prime target for bioisosteric replacement. While the carboxylic acid can form strong ionic and hydrogen bond interactions, it can also contribute to poor oral bioavailability and rapid metabolism.

Common bioisosteres for the carboxylic acid group include tetrazoles, hydroxamic acids, sulfonamides, and acylsulfonamides. These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while offering different physicochemical properties, such as pKa, lipophilicity, and metabolic stability.

For example, replacing the carboxylic acid with a tetrazole ring can maintain the acidic character necessary for binding to some targets while potentially improving metabolic stability and cell permeability. The choice of a suitable bioisostere is highly dependent on the specific biological target and the desired pharmacological outcome.

The following table presents some common bioisosteric replacements for the carboxylic acid group and their general properties.

Original GroupBioisosteric ReplacementKey Properties
Carboxylic Acid (-COOH)TetrazoleAcidic, can form similar interactions, often more lipophilic and metabolically stable.
Carboxylic Acid (-COOH)Hydroxamic Acid (-CONHOH)Can act as a chelating agent for metal ions in enzyme active sites, different pKa.
Carboxylic Acid (-COOH)Sulfonamide (-SO2NHR)Different acidity and geometry, can alter binding mode and selectivity.
Carboxylic Acid (-COOH)Acylsulfonamide (-CONHSO2R)More acidic than sulfonamides, can mimic the charge distribution of a carboxylate.

The successful application of a bioisosteric replacement strategy requires careful consideration of the structural and electronic requirements of the target's binding site.

Rational Design Strategies for Optimizing Pharmacological Profiles

The rational design of this compound derivatives with improved pharmacological profiles relies on a comprehensive understanding of the SAR principles discussed in the previous sections. By systematically modifying the core scaffold and evaluating the effects of these changes on biological activity, medicinal chemists can develop a clear picture of the key pharmacophoric features required for optimal efficacy and selectivity.

Key strategies for optimizing the pharmacological profile of this compound derivatives include:

Fine-tuning Fluorine Substitution: While the 5-fluoro substitution is a key feature, exploring other positions for fluorination or the introduction of multiple fluorine atoms could further enhance metabolic stability and binding affinity.

Modulating the Hydroxyl Group: Protecting the hydroxyl group as a prodrug that is cleaved in vivo to release the active compound can be a strategy to improve bioavailability. Alternatively, exploring other hydrogen bond donor/acceptor groups at this position could lead to altered selectivity profiles.

Systematic Aromatic Substitution: A systematic exploration of different substituents (e.g., halogens, small alkyl groups, alkoxy groups) at various positions on the phenyl ring can help to map the steric and electronic requirements of the target's binding pocket. This can lead to the identification of derivatives with enhanced potency and selectivity.

Bioisosteric Replacement of the Carboxylic Acid: As discussed, replacing the carboxylic acid with a suitable bioisostere can address potential liabilities associated with this functional group, such as poor pharmacokinetic properties.

Conformational Restriction: Introducing conformational constraints into the acetic acid side chain, for example, by incorporating it into a ring system, can lock the molecule into a more bioactive conformation, potentially leading to a significant increase in potency.

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can play a crucial role in guiding the rational design process. These methods can help to predict the binding modes of new derivatives and prioritize the synthesis of compounds with the highest likelihood of success. Through an iterative process of design, synthesis, and biological evaluation, the pharmacological profile of this compound derivatives can be systematically optimized to yield promising new drug candidates.

Computational Chemistry and Molecular Modeling of 5 Fluoro 2 Hydroxy Phenyl Acetic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the interaction between a potential drug and its protein target.

Prediction of Binding Affinities and Conformational Binding Modes

Molecular docking simulations predict how (5-Fluoro-2-hydroxy-phenyl)-acetic acid fits into the binding site of a target protein. The primary outputs are the binding affinity (often expressed as a binding free energy in kcal/mol) and the conformational binding mode or "pose." A lower binding energy indicates a more stable and favorable interaction. nih.gov

The simulation process involves exploring a vast number of possible conformations of the ligand within the receptor's active site. Sophisticated scoring functions then estimate the binding energy for each pose. For instance, in studies of similar compounds, docking programs like AutoDock are used to perform multiple independent docking runs, and the results are clustered to identify the most likely and lowest-energy binding modes. nih.gov While specific docking studies for this compound are not publicly available, a hypothetical docking study would yield results similar to those shown in the illustrative table below.

Illustrative Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Inhibition Constant (Ki)Number of H-BondsInteracting Residues
Protein Target A-7.52.5 µM3Tyr123, Ser245, Asn248
Protein Target B-6.810.2 µM2Arg88, Gln150
Protein Target C-5.955.6 µM1His301

Note: The data in this table is illustrative and not based on experimental results for this compound.

Characterization of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Electrostatic)

Beyond predicting binding energy, docking simulations provide a detailed map of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and binding specificity.

Hydrogen Bonding: These are strong, directional interactions involving a hydrogen atom and an electronegative atom like oxygen or nitrogen. For this compound, the hydroxyl (-OH) and carboxylic acid (-COOH) groups are potent hydrogen bond donors and acceptors, likely forming key interactions with amino acid residues in a protein's active site.

Hydrophobic Interactions: The phenyl ring of the compound can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine, helping to anchor the ligand in the binding pocket.

Electrostatic Interactions: These include interactions between charged or polar groups. The negatively charged carboxylate group (at physiological pH) can form strong electrostatic interactions or salt bridges with positively charged residues like arginine or lysine. The fluorine atom, being highly electronegative, can also participate in polar interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular geometry, electronic properties, and reactivity.

Optimization of Molecular Geometry and Electronic Structure Analysis (HOMO-LUMO)

A fundamental step in DFT analysis is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms in the molecule. researchgate.net This provides precise information on bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic properties are analyzed, most notably through the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO: Represents the orbital with the highest energy that is occupied by electrons. It is associated with the ability of a molecule to donate electrons.

LUMO: Represents the orbital with the lowest energy that is unoccupied. It is associated with the ability of a molecule to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net For similar organic molecules, DFT calculations at the B3LYP/6-311G level of theory are common for determining these values. nih.govmalayajournal.org

Illustrative DFT Electronic Properties

ParameterCalculated Value (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.50Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.75Indicates high chemical stability

Note: The data in this table is illustrative and not based on specific DFT calculations for this compound.

Prediction of Molecular Stability and Chemical Reactivity

The HOMO and LUMO energies are used to calculate several global reactivity descriptors that quantify a molecule's stability and reactivity profile. researchgate.netwuxiapptec.com

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electronegativity (χ): The power of an atom to attract electrons to itself. Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. Calculated as ω = χ² / (2η).

These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions. wuxiapptec.com

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials have applications in technologies like optical switching and data storage. uobasrah.edu.iq DFT is a valuable tool for predicting the NLO properties of molecules. The key parameters calculated are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). mdpi.com

A high hyperpolarizability (β) value, often compared to a standard like urea, suggests that a molecule has significant NLO potential. mdpi.com For organic molecules, this property is often linked to the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. The hydroxyl group and phenyl ring in this compound could contribute to NLO activity. Theoretical NLO studies on similar hydroxyphenyl derivatives have shown their potential as NLO materials. mdpi.comscispace.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique employed in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov This model then serves as a 3D query in virtual screening to search large compound libraries for novel molecules with the potential for similar activity. frontiersin.org

For this compound, a hypothetical pharmacophore model could be developed based on its potential interactions with a biological target. The key chemical features of this molecule that would likely contribute to a pharmacophore model are:

Hydrogen Bond Acceptor (HBA): The oxygen atoms of the carboxyl group and the hydroxyl group.

Hydrogen Bond Donor (HBD): The hydrogen atoms of the carboxyl and hydroxyl groups. nih.gov

Aromatic Ring (AR): The fluoro-substituted benzene (B151609) ring.

Negative Ionizable Area: The carboxyl group, which would be deprotonated at physiological pH.

A potential pharmacophore model for this compound could consist of one aromatic ring feature, one hydrogen bond donor, and two hydrogen bond acceptor features. The spatial arrangement and distances between these features would be critical for its interaction with a target protein.

Virtual Screening Workflow:

Once a pharmacophore model for this compound is established and validated, it can be used for virtual screening to identify other potential inhibitors from large chemical databases. nih.gov The typical workflow would involve:

Database Preparation: A large database of chemical compounds, such as ZINC or ChEMBL, is prepared by generating 3D conformations for each molecule.

Pharmacophore-Based Filtering: The generated pharmacophore model is used as a query to rapidly screen the database. Only molecules that can match the pharmacophoric features in the correct 3D arrangement are retained. researchgate.net

Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking studies to predict their binding orientation and affinity within the active site of the target protein. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is performed on the docked compounds to filter out those with unfavorable pharmacokinetic profiles. nih.govplos.org

The following table illustrates a hypothetical outcome of a virtual screening campaign using a pharmacophore model derived from this compound.

Hit Compound ID Pharmacophore Fit Score Docking Score (kcal/mol) Predicted Oral Bioavailability (%) ADMET Risk
ZINC123456780.95-8.285Low
ZINC876543210.92-7.980Low
ZINC135792460.88-7.575Medium
ZINC246801350.85-7.170Low

This table is for illustrative purposes only and does not represent actual experimental data.

Preclinical Metabolic Studies and Biotransformation of 5 Fluoro 2 Hydroxy Phenyl Acetic Acid

Computational Prediction of Metabolic Fates and Pathways

The absence of specific data for "(5-Fluoro-2-hydroxy-phenyl)-acetic acid" prevents a scientifically accurate and evidence-based discussion on its metabolic profile. Information regarding related compounds cannot be substituted due to the strict requirement to focus solely on the specified molecule.

Future Research Directions and Translational Perspectives for 5 Fluoro 2 Hydroxy Phenyl Acetic Acid

Design and Synthesis of Next-Generation Analogues with Enhanced Bioactivity

The core structure of (5-Fluoro-2-hydroxy-phenyl)-acetic acid serves as a versatile scaffold for the synthesis of next-generation analogues with potentially superior biological activity. Future research will likely focus on systematic modifications of this template to explore structure-activity relationships (SAR).

Key synthetic strategies may be adapted from related compounds. For instance, 5-Fluoro-2-nitrophenylacetic acid is a known versatile intermediate in the creation of bioactive molecules, with its reactivity being leveraged for developing novel anti-inflammatory and antimicrobial agents. chemimpex.com A similar approach could be employed, starting with this compound to generate a library of derivatives.

Potential modifications could include:

Alteration of the Acetic Acid Side Chain: Esterification or amidation of the carboxylic acid group can modulate lipophilicity and cell permeability. Such changes have been shown to influence the anticancer properties of related phenylacetic acid derivatives. mdpi.com

Modification of the Phenyl Ring: Introducing additional substituents on the phenyl ring could enhance target binding and specificity. The synthesis of derivatives like 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which have shown antimicrobial and anticancer properties, demonstrates the value of complex substitutions. nih.gov

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups (e.g., tetrazole) could improve metabolic stability and pharmacokinetic profiles.

The strategic fluorination at the C-5 position is particularly noteworthy. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com A detailed SAR study of fluorinated analogues could elucidate the optimal substitution patterns for specific therapeutic targets. nih.govresearchgate.net

Table 1: Potential Synthetic Strategies for Analogue Development

Modification Site Synthetic Approach Potential Enhancement Rationale Based on Analogues
Carboxylic Acid GroupEsterification, Amidation, Conversion to bioisosteresImproved pharmacokinetics, altered solubility, enhanced target interactionPhenylacetic acid is a building block for drugs like diclofenac (B195802) and atenolol, which feature modified acid groups. mdpi.com
Phenyl RingIntroduction of additional functional groups (e.g., halogens, alkyls)Increased potency, improved selectivity, novel bioactivityDichloro-substituted hydroxyphenyl derivatives have shown potent antimicrobial activity. nih.gov
Hydroxyl GroupAlkylation, AcylationModified polarity, potential for prodrug designAlkylation of related benzofuranyl acetic acid amides has been explored for antifungal activity. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Indications

Based on the bioactivity of related hydroxyphenylacetic acid derivatives, this compound and its future analogues represent a promising area for discovering novel therapeutic agents.

Initial areas of investigation should include:

Antimicrobial Activity: Phenylacetic acids and their derivatives have demonstrated notable antibacterial properties. nih.govresearchgate.net Specifically, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown efficacy against multidrug-resistant Gram-positive pathogens and fungi. nih.gov Research into this compound could focus on its potential to combat resistant strains like MRSA. The mechanism may involve cell membrane damage, as seen with 4-hydroxyphenylacetic acid's effect on Listeria monocytogenes. researchgate.net

Anticancer Activity: Phenylacetate itself has been investigated as an anticancer agent, showing growth-inhibiting effects on various tumor cell lines. nih.govnih.gov Furthermore, a 5-fluorobenzimidazole derivative containing a hydroxyphenyl moiety exhibited high anticancer activity in a human pulmonary cancer cell model. nih.gov This suggests that fluorinated hydroxyphenylacetic acids could be potent scaffolds for developing new oncology therapeutics.

Anti-inflammatory Properties: The precursor, 5-Fluoro-2-nitrophenylacetic acid, is used in the development of anti-inflammatory drugs. chemimpex.com This indicates a strong possibility that this compound could possess inherent anti-inflammatory activity.

Table 2: Potential Therapeutic Areas for Investigation

Therapeutic Area Supporting Evidence from Related Compounds Potential Mechanism of Action
Antimicrobial Hydroxyphenylacetic acid derivatives show activity against multidrug-resistant bacteria. nih.govnih.govDisruption of bacterial cell membrane integrity and virulence factor expression. researchgate.net
Anticancer Phenylacetate derivatives exhibit anti-proliferative effects on various cancer cell lines. mdpi.comnih.govInduction of apoptosis and cell differentiation. nih.gov
Anti-inflammatory Related precursors are used to synthesize anti-inflammatory and analgesic drugs. chemimpex.comModulation of inflammatory pathways (e.g., COX enzymes, cytokine production).
Metabolic Disorders Certain phenylacetic acid derivatives act as hPPAR agonists, lowering glucose and triglycerides. nih.govActivation of nuclear receptors involved in metabolic regulation.

Development and Utilization of Advanced In Vitro and In Vivo Preclinical Models

To thoroughly evaluate the therapeutic potential of this compound and its analogues, the use of advanced and relevant preclinical models is essential.

For antimicrobial testing, in vitro models should include a broad panel of clinically relevant, multidrug-resistant pathogens, such as vancomycin-intermediate Staphylococcus aureus (VISA) and azole-resistant fungal strains. nih.gov High-throughput screening assays can be employed to rapidly assess the minimum inhibitory concentrations (MIC) of a large library of synthesized analogues.

For anticancer evaluation, initial screening should utilize a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) to identify specific cancer types that are sensitive to the compound. Subsequently, more complex in vitro models, such as 3D tumor spheroids or organoids, can provide more accurate predictions of in vivo efficacy. In vivo studies would then progress to xenograft models in immunocompromised mice to assess tumor growth inhibition. acs.org

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To elucidate the precise mechanisms of action of this compound, the integration of "omics" technologies is crucial. frontiersin.org These high-throughput methods can provide a global view of the molecular changes induced by the compound in biological systems. nih.gov

Transcriptomics (RNA-Seq): This can identify genes whose expression is altered in cancer cells or microbes following treatment. For example, it could reveal the downregulation of key virulence genes in bacteria or the upregulation of apoptotic genes in tumor cells. researchgate.net

Proteomics: By analyzing changes in protein expression and post-translational modifications, proteomics can help identify the direct protein targets of the compound or key proteins in the pathways it affects.

Metabolomics: This technology analyzes the global metabolite profile of a cell or organism. usamvcluj.romdpi.com It can reveal how the compound perturbs metabolic pathways, which is particularly relevant for understanding its effects on cancer cell metabolism or microbial survival.

These omics-based approaches are powerful tools for hypothesis generation, biomarker discovery, and understanding the polypharmacology of novel compounds. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process for compounds like this compound. nih.gov These computational tools can accelerate the design-make-test-analyze cycle. nih.gov

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models from experimental data of synthesized analogues. researchgate.net These models can then predict the bioactivity of virtual compounds, guiding the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high potency and low toxicity. mdpi.com

Synthesis Prediction: AI tools can assist chemists by predicting viable synthetic routes for novel analogues, potentially reducing the time and resources spent on empirical route scouting. digitellinc.com

Table 3: Application of AI/ML in the Drug Discovery Pipeline

Discovery Phase AI/ML Application Expected Outcome
Design Generative Models, Predictive QSARDesign of novel analogues with enhanced predicted activity and desirable properties. researchgate.net
Make (Synthesis) Retrosynthesis Prediction AlgorithmsEfficient and optimized synthetic routes for target molecules. digitellinc.com
Test Activity and Toxicity PredictionPrioritization of compounds for biological testing based on in silico predictions. nih.gov
Analyze Omics Data AnalysisIdentification of patterns and key molecular targets from complex biological data.

By leveraging these advanced computational approaches, the exploration of the chemical space around this compound can be performed with greater efficiency and precision, significantly enhancing the probability of translating this promising chemical scaffold into a clinically valuable therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-Fluoro-2-hydroxy-phenyl)-acetic acid, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation or hydroxylation of fluorinated precursors. For example, fluorination of 2-hydroxy-phenylacetic acid derivatives using Selectfluor™ or similar reagents under controlled pH (6–7) and temperature (40–60°C) can introduce the fluorine substituent . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yield optimization may require adjusting stoichiometry, solvent polarity, or catalyst loadings (e.g., Lewis acids like AlCl₃ for acylation) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodology : Use a combination of HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) for purity assessment (>95%) and NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions. Fluorine-19 NMR is critical for verifying the fluorine atom’s presence and position . Mass spectrometry (ESI-MS or HRMS) provides molecular weight confirmation .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

  • Methodology : Solubility can be tested via phase diagrams in solvents like DMSO (high solubility), methanol, or buffered aqueous solutions (pH 4–8). Stability studies involve HPLC or UV-Vis monitoring under varying temperatures (4°C, 25°C) and light exposure. The hydroxyl and acetic acid groups may necessitate storage at −20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity in coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Fluorine’s electron-withdrawing nature alters the aromatic ring’s electronic density, affecting cross-coupling efficiency. Compare reaction rates and yields with non-fluorinated analogs using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Monitor intermediates via in-situ IR or LC-MS to identify rate-limiting steps .

Q. What in vitro models are suitable for assessing the compound’s bioactivity, and how can metabolic stability be evaluated?

  • Methodology : Screen for cytotoxicity (MTT assay in HEK-293 or HepG2 cells) and enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory potential). Metabolic stability is assessed using liver microsomes (human/rat) with LC-MS/MS to quantify parent compound degradation over time .

Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography, DFT calculations) resolve ambiguities in tautomeric or conformational states?

  • Methodology : Single-crystal X-ray diffraction provides definitive structural data. For dynamic systems, variable-temperature NMR or DFT-based computational modeling (B3LYP/6-31G*) predicts dominant tautomers (e.g., keto-enol equilibria) and hydrogen-bonding networks .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis, particularly for fluorine incorporation?

  • Methodology : Implement process analytical technology (PAT), such as in-line FTIR, to monitor fluorination efficiency. Design of experiments (DoE) identifies critical parameters (e.g., reaction time, reagent purity). Use ¹⁹F NMR for real-time tracking of fluorine incorporation .

Data Contradictions and Validation

  • Evidence Conflict : Fluorinated analogs in (5-Fluoro-2-hydroxybenzoic acid) and (3,5-Difluoro-2-hydroxybenzoic acid) show differing bioactivity profiles. To resolve, conduct comparative structure-activity relationship (SAR) studies with controlled substituent variations.
  • Analytical Validation : Cross-validate LC-MS methods using isotopically labeled internal standards (e.g., deuterated acetic acid derivatives) to account for matrix effects in biological samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.